2-(bromomethyl)-1-ethyl-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Modern Organic Synthesis and Materials Science Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in the realm of organic chemistry. researchgate.netmdpi.comresearchgate.net Its prevalence in nature, notably in the amino acid histidine, the purine (B94841) bases of nucleic acids, and various alkaloids, underscores its fundamental role in biological systems. This natural prevalence has inspired chemists to explore imidazole derivatives for a wide range of applications.
In modern organic synthesis, the imidazole scaffold serves as a versatile building block for the construction of more complex molecules. researchgate.net The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, influencing the molecule's conformation and its interactions with other molecules. This property is crucial in the design of catalysts and ligands for various chemical transformations.
The applications of imidazole-based compounds in materials science are equally impressive. Their unique electronic properties and ability to coordinate with metal ions have led to their use in the development of:
Ionic Liquids: Imidazolium (B1220033) salts, derived from the alkylation of imidazoles, are a prominent class of ionic liquids with applications as environmentally benign solvents and electrolytes.
Polymers and Membranes: Imidazole-containing polymers exhibit interesting properties such as high thermal stability and are utilized in fuel cell membranes and other advanced materials. researchgate.net
Metal-Organic Frameworks (MOFs): The imidazole moiety can act as a linker in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.
Strategic Importance of Bromomethyl-Substituted Imidazoles as Versatile Synthetic Intermediates
The introduction of a bromomethyl group onto the imidazole scaffold dramatically enhances its utility as a synthetic intermediate. The bromine atom, being a good leaving group, provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of imidazole derivatives.
The reactivity of the bromomethyl group makes these compounds key precursors for:
Pharmaceutical Drug Discovery: Many biologically active molecules contain an imidazole core. The ability to easily modify the substituent at the 2-position via the bromomethyl intermediate is a powerful tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents. nih.govijrar.org
N-Heterocyclic Carbene (NHC) Precursors: Bromomethyl-substituted imidazoles can be converted into imidazolium salts, which are the direct precursors to N-heterocyclic carbenes. NHCs have emerged as a revolutionary class of ligands in organometallic catalysis, finding applications in cross-coupling reactions, metathesis, and polymerization.
Functional Materials: The ability to append various functionalities to the imidazole ring via the bromomethyl group allows for the tailoring of material properties for specific applications, such as in sensors, dyes, and electronic materials.
Overview of Contemporary Academic Research Trajectories for 2-(bromomethyl)-1-ethyl-1H-imidazole
While extensive research has been conducted on the broader class of imidazole derivatives, specific academic studies focusing solely on this compound are not abundantly available in publicly accessible literature. However, based on the known reactivity of this class of compounds, its research trajectories can be inferred to be centered around its use as a key building block in several areas.
Physicochemical Properties:
The hydrobromide salt of this compound has the molecular formula C6H10Br2N2. Predicted properties are often used to guide its application in synthesis.
Interactive Data Table: Predicted Physicochemical Properties of this compound Hydrobromide
| Property | Value |
| Molecular Formula | C6H9BrN2 |
| Molecular Weight | 189.05 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 187.9949 g/mol |
| Monoisotopic Mass | 187.9949 g/mol |
| Topological Polar Surface Area | 17.5 Ų |
| Heavy Atom Count | 9 |
Note: These properties are predicted based on computational models and may differ from experimental values.
Synthetic Applications:
The primary research focus for this compound is its application as a reactive intermediate. A common synthetic route to this compound would likely involve the synthesis of the corresponding alcohol, (1-ethyl-1H-imidazol-2-yl)methanol, followed by a bromination reaction, for example, using a reagent like phosphorus tribromide or thionyl bromide.
Once synthesized, this compound is a versatile reagent for introducing the 1-ethyl-1H-imidazol-2-ylmethyl moiety into various molecules. Key research applications include:
Synthesis of Novel Pharmaceutical Analogs: The compound can be reacted with a wide range of nucleophiles (e.g., amines, thiols, alcohols, and carbanions) to generate new imidazole-containing molecules for biological screening. researchgate.net
Preparation of Imidazolium Salts for Ionic Liquids and NHC Ligands: Reaction with tertiary amines or phosphines would lead to the formation of quaternary ammonium (B1175870) or phosphonium (B103445) salts, respectively. Alkylation of other heterocyclic systems is also a common application. These resulting imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in catalysis.
Spectroscopic Characterization:
Interactive Data Table: Predicted NMR Chemical Shifts for Imidazole Moiety
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (imidazole ring protons) | 6.8 - 7.6 |
| ¹³C (imidazole ring carbons) | 120 - 145 |
Note: The exact chemical shifts are highly dependent on the solvent and the presence of other functional groups. researchgate.netresearchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-ethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXZPYOYUMSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromomethyl 1 Ethyl 1h Imidazole
Historical Context and Evolution of Bromomethyl Imidazole (B134444) Synthesis
The foundation of imidazole synthesis was laid in 1858 by Heinrich Debus, who first produced imidazole (then known as glyoxaline) from glyoxal (B1671930) and ammonia (B1221849). jetir.org This reaction, the Debus-Radziszewski synthesis, represents a classic method for constructing the imidazole ring from a dicarbonyl compound, an aldehyde, and ammonia. jetir.orgnumberanalytics.com While effective for creating the core C-substituted imidazole framework, this initial method offered limited control for introducing specific functional groups like a bromomethyl substituent directly. jetir.org
The evolution of synthetic chemistry brought forth more targeted approaches. The need for functionalized imidazoles in various fields, particularly as intermediates in pharmaceuticals, spurred the development of methods to modify the imidazole core. The introduction of a bromomethyl group, a versatile handle for further chemical transformations, became a key objective. Early strategies often relied on the functionalization of pre-formed imidazole rings, a concept that continues to dominate contemporary synthetic routes. The development of selective brominating agents and a deeper understanding of reaction mechanisms have allowed for more efficient and higher-yielding syntheses of bromomethyl imidazoles over time.
Contemporary Synthetic Routes to 2-(bromomethyl)-1-ethyl-1H-imidazole
Modern synthetic chemistry provides several reliable pathways to obtain this compound. These routes can be broadly categorized into direct halogenation and functional group interconversion.
A common and direct method for synthesizing this compound involves the radical bromination of its precursor, 1-ethyl-2-methyl-1H-imidazole. This approach utilizes a brominating agent, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator. youtube.com The reaction selectively targets the methyl group at the C2 position of the imidazole ring.
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is often added to facilitate the reaction. The selectivity for the methyl group is high due to the stability of the resulting benzylic-type radical intermediate.
Table 1: Typical Conditions for Direct Bromination of 1-ethyl-2-methyl-1H-imidazole
| Brominating Agent | Initiator | Solvent | Typical Conditions |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux, 2-6 hours |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | UV light or AIBN | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature to Reflux |
This method is advantageous due to its directness and the ready availability of the starting materials. However, careful control of the stoichiometry of the brominating agent is necessary to prevent over-bromination.
An alternative and highly effective route is the conversion of a hydroxyl group into a bromide. This two-step process begins with the synthesis of 2-(hydroxymethyl)-1-ethyl-1H-imidazole, which is then transformed into the target compound. The precursor alcohol can be prepared by reacting 1-ethyl-1H-imidazole with formaldehyde (B43269) or through the reduction of the corresponding aldehyde or carboxylic acid ester. researchgate.net
Once the 2-(hydroxymethyl) precursor is obtained, several reagents can be employed to substitute the hydroxyl group with bromine. Common reagents include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and Appel reaction conditions (triphenylphosphine and carbon tetrabromide). nih.gov These methods are generally high-yielding and proceed under mild conditions, minimizing side reactions. nih.gov
Table 2: Reagents for Converting 2-(hydroxymethyl)-1-ethyl-1H-imidazole to this compound
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Phosphorus Tribromide (PBr₃) | Diethyl ether or Dichloromethane | 0 °C to Room Temperature |
| Thionyl Bromide (SOBr₂) | Dichloromethane or Chloroform | 0 °C to Reflux |
| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Dichloromethane or Acetonitrile (B52724) | 0 °C to Room Temperature |
This functional group interconversion strategy often provides cleaner reactions and higher yields compared to direct bromination, as it avoids the generation of radical side products.
Mechanochemistry, particularly ball-milling, has emerged as a sustainable and efficient "green chemistry" approach for synthesizing various organic compounds, including imidazole derivatives. mdpi.commdpi.com This solvent-free or low-solvent technique uses mechanical energy to initiate chemical reactions. While specific application to the synthesis of this compound is not widely documented, the principles have been successfully applied to the synthesis of substituted imidazoles and imidazolium (B1220033) salts. mdpi.commdpi.com
For instance, the coupling of an imidazole with an alkyl halide can be achieved through mechanochemical methods, often resulting in good to excellent yields without the need for bulk solvents. mdpi.com This suggests that the N-alkylation of 2-(bromomethyl)-1H-imidazole to introduce the ethyl group, or the synthesis of the imidazole core itself, could potentially be achieved using this environmentally friendly technique. The approach often leads to shorter reaction times and simpler work-up procedures. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products and reaction time. semanticscholar.org The discovery of optimal conditions often involves exploring a high-dimensional parametric space. semanticscholar.org
For direct bromination protocols, key variables include the choice of brominating agent, the stoichiometry of reactants, temperature, and reaction time. researchgate.net For example, using a precise 1:1 molar ratio of NBS to 1-ethyl-2-methyl-1H-imidazole is critical to prevent the formation of di- and tri-brominated byproducts. The reaction temperature must be carefully controlled to maintain a steady rate of radical initiation without promoting undesirable side reactions. orientjchem.org
In functional group interconversion methods, the choice of solvent can significantly impact the reaction outcome. researchgate.net Polar aprotic solvents like dichloromethane or acetonitrile are often preferred. Temperature control is also vital; for instance, adding reagents like PBr₃ or SOBr₂ at 0 °C before allowing the reaction to warm to room temperature can help manage the exothermic nature of the reaction and improve selectivity. researchgate.net Microwave-assisted synthesis has also been explored for imidazole synthesis, offering a way to drastically reduce reaction times and often improve yields through efficient and uniform heating. orientjchem.org
While the final bromination step (either radical bromination or -OH conversion) is often stoichiometric, the synthesis of the core substituted imidazole ring can be significantly enhanced through catalysis. Modern methods frequently employ transition metal catalysts, such as copper or palladium, to improve the efficiency and selectivity of imidazole synthesis. numberanalytics.comorganic-chemistry.org
Copper-catalyzed reactions, for instance, are widely used for N-arylation or N-alkylation of the imidazole ring and for constructing the ring itself from various precursors. organic-chemistry.orgrsc.org These catalytic systems offer several advantages, including milder reaction conditions, broader substrate scope, and improved yields compared to traditional methods. numberanalytics.com For example, copper catalysts can facilitate the coupling of imidazoles with aryl halides to form N-aryl imidazoles. researchgate.net Similarly, catalytic methods have been developed for the multi-component synthesis of highly substituted imidazoles, which could be adapted to produce the 1-ethyl-2-methyl-1H-imidazole precursor in an efficient manner. researchgate.nettandfonline.com The development of more active and selective catalysts remains an active area of research, aiming to provide more sustainable and atom-economical routes to complex imidazole derivatives. rsc.org
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. While specific literature on green synthesis routes for this exact molecule is not extensively detailed, principles from the synthesis of analogous imidazole derivatives can be applied to propose more sustainable pathways.
Atom Economy and Waste Reduction:
A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a highly effective strategy for improving atom economy and reducing waste. For the synthesis of imidazole derivatives, one-pot methods have been successfully developed, often under solvent-free conditions, which further enhances their environmental credentials. asianpubs.org Such an approach for this compound could involve the reaction of a suitable ethylated glyoxal derivative, an ammonia source, and a brominating agent in a single vessel.
Use of Greener Solvents and Catalysts:
Traditional syntheses of imidazole derivatives often employ volatile and toxic organic solvents. A key aspect of greening the synthesis of this compound involves the substitution of these solvents with more environmentally friendly alternatives such as water or bio-derived solvents. Water, in particular, is an attractive medium for organic synthesis due to its non-toxic, non-flammable, and abundant nature. nih.gov The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another cornerstone of green chemistry. For instance, the use of solid acid catalysts or eco-friendly materials like red brick clay has been shown to be effective in the synthesis of substituted imidazoles. nih.gov
Energy Efficiency:
Alternative energy sources such as microwave irradiation and ultrasound have been demonstrated to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of heterocyclic compounds, including imidazoles. ijprt.orgresearchgate.net These techniques can often enable reactions to proceed at lower temperatures and for shorter durations compared to conventional heating methods, thus contributing to a more sustainable process.
| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |
| Waste Prevention | One-pot synthesis methodologies. | Reduced number of unit operations, less solvent waste, and lower energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Higher efficiency and less generation of by-products. |
| Less Hazardous Chemical Syntheses | Use of non-toxic brominating agents and avoidance of hazardous solvents. | Improved safety profile for chemists and reduced environmental pollution. |
| Designing Safer Chemicals | The target molecule itself is an intermediate; however, the synthesis should avoid producing hazardous by-products. | Minimized risk associated with the chemical process. |
| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds (VOCs) with water or other green solvents. | Reduced air pollution and health risks. |
| Design for Energy Efficiency | Application of microwave or ultrasonic irradiation. | Faster reaction times and lower energy consumption. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the imidazole core. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoidance of protecting groups through selective synthesis. | Fewer reaction steps and less waste. |
| Catalysis | Use of recyclable heterogeneous catalysts. | Easier product purification and catalyst reuse, leading to a more economical and sustainable process. |
| Design for Degradation | Not directly applicable to the synthesis of a stable intermediate, but the overall process should consider the lifecycle of all chemicals used. | Minimized long-term environmental impact. |
| Real-time analysis for Pollution Prevention | In-line monitoring of reaction progress to prevent runaway reactions and by-product formation. | Improved process control and safety. |
| Inherently Safer Chemistry for Accident Prevention | Use of less reactive and more stable reagents and reaction conditions. | Reduced risk of explosions, fires, and accidental releases. |
Scalability and Process Intensification in the Preparation of the Bromomethylimidazole
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability and process intensification. These strategies aim to develop manufacturing processes that are not only high-yielding and cost-effective but also safer, more efficient, and have a smaller environmental footprint.
Continuous Flow Synthesis:
Continuous flow chemistry has emerged as a powerful tool for process intensification in organic synthesis. researchgate.net Performing reactions in a continuous flow reactor offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. thieme-connect.deunito.it
A potential continuous flow process for the synthesis of this compound could involve the following steps:
Mixing of Reactants: Solutions of the starting materials (e.g., 1-ethyl-2-methyl-1H-imidazole and a brominating agent) are continuously pumped and mixed in a microreactor or a packed-bed reactor.
Reaction: The reaction mixture flows through a heated or cooled reaction coil, where the transformation to the desired product occurs. The precise temperature control in flow reactors can minimize the formation of impurities.
In-line Quenching and Work-up: The product stream can be continuously quenched and subjected to in-line extraction or purification, significantly reducing manual handling and processing time.
The modular nature of flow chemistry systems also allows for the seamless integration of multiple reaction and purification steps, leading to a fully automated and highly efficient "end-to-end" synthesis. uc.pt
Process Analytical Technology (PAT):
The implementation of Process Analytical Technology (PAT) is crucial for ensuring process robustness and reproducibility during scale-up. In-line and on-line analytical tools, such as FTIR, Raman spectroscopy, and HPLC, can provide real-time information on reaction progress, conversion, and impurity profiles. This data allows for immediate process adjustments, ensuring consistent product quality and preventing batch failures.
Key Considerations for Scalability:
| Parameter | Batch Processing Challenges | Flow Chemistry Advantages |
| Heat Transfer | Difficult to control temperature in large reactors, leading to potential side reactions and safety hazards. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. |
| Mass Transfer | Inefficient mixing in large vessels can lead to localized concentration gradients and reduced reaction rates. | Superior mixing through static mixers or in microreactors, ensuring homogeneity. |
| Safety | Large quantities of hazardous reagents are present in the reactor at any given time. | Small reaction volumes at any point in time significantly reduce the risk associated with hazardous materials. |
| Scalability | Scaling up often requires significant process redevelopment and investment in larger equipment. | Scale-up is typically achieved by running the flow reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). |
| Process Control | Difficult to achieve precise control over reaction parameters throughout the entire batch. | Precise and consistent control over temperature, pressure, and residence time. |
By embracing green chemistry principles and leveraging process intensification technologies like continuous flow synthesis, the preparation of this compound can be transformed into a more sustainable, efficient, and economically viable process. While specific, optimized protocols for this particular molecule require further dedicated research, the successful application of these strategies to a wide range of other heterocyclic compounds provides a strong foundation and a clear roadmap for future development. bohrium.comscispace.com
Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Ethyl 1h Imidazole
Nucleophilic Substitution Reactions of the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent imidazole (B134444) ring can influence the reactivity of this group through its electronic properties.
The reaction of 2-(bromomethyl)-1-ethyl-1H-imidazole with various nucleophiles typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. youtube.comyoutube.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide leaving group. youtube.comyoutube.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
A wide array of nucleophiles can be employed to functionalize the 2-methyl position of the 1-ethyl-1H-imidazole core. These reactions are fundamental for constructing more complex molecules. For instance, reaction with amines, thiols, or alkoxides would yield the corresponding aminomethyl, thiomethyl, or alkoxymethyl derivatives. One-pot procedures combining nucleophilic substitution with subsequent reactions, like click chemistry, have proven efficient for creating complex structures from benzylic bromides. nih.gov
| Nucleophile | General Structure | Product Class | Potential Application |
|---|---|---|---|
| Primary/Secondary Amine | R₂NH | 2-(Aminomethyl)-1-ethyl-1H-imidazole | Ligand Synthesis, Pharmaceutical Scaffolds |
| Thiolate | RS⁻ | 1-Ethyl-2-(thiomethyl)-1H-imidazole | Building Blocks for Sulfur-containing Heterocycles |
| Alkoxide | RO⁻ | 2-(Alkoxymethyl)-1-ethyl-1H-imidazole | Synthesis of Ether-linked Imidazole Derivatives |
| Azide | N₃⁻ | 2-(Azidomethyl)-1-ethyl-1H-imidazole | Precursor for Triazoles (via Click Chemistry) nih.gov |
| Imidazole | C₃H₄N₂ | Bis(imidazolyl)methane Derivatives | Precursors for N-Heterocyclic Carbenes (NHCs) nih.gov |
A significant application of the nucleophilic substitution reactivity of this compound is the formation of imidazolium (B1220033) salts. nih.gov When another N-substituted imidazole or a similar nitrogen-containing heterocycle acts as the nucleophile, it attacks the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and yielding a quaternary ammonium (B1175870) salt, specifically an imidazolium salt. uakron.eduorientjchem.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry. nih.govgrafiati.com
The synthesis is typically achieved by reacting the bromomethyl derivative with an appropriate N-substituted imidazole in a suitable solvent like acetonitrile (B52724) or DMF, often with heating. orientjchem.orgnih.gov The resulting imidazolium salts are generally crystalline solids with distinct melting points and are characterized by spectroscopic methods such as NMR. nih.gov The properties of these salts, including their solubility and stability, can be tuned by varying the substituents on both imidazole rings and the nature of the counter-ion (in this case, bromide). nih.gov Imidazolium salts themselves have applications as ionic liquids and have been investigated for various biological activities. nih.gov
The kinetics of the nucleophilic substitution reactions of this compound are expected to follow a second-order rate law, characteristic of S_N2 reactions, where the rate is proportional to the concentrations of both the imidazole substrate and the attacking nucleophile. youtube.com While specific kinetic data for this compound are not widely published, studies on the bromination of imidazole itself indicate that the imidazole ring is highly reactive towards electrophiles, and the rates of subsequent reactions are influenced by substituents. researchgate.net
From a stereochemical perspective, the S_N2 mechanism proceeds with an inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. youtube.com However, since the carbon of the bromomethyl group in this compound is prochiral, the reaction does not involve an asymmetric center unless the nucleophile or other parts of the molecule introduce chirality. If a chiral center were present, a complete inversion of its stereochemistry would be anticipated. The reaction mechanism is described as concerted, meaning bond formation and bond breaking occur simultaneously in a single transition state. youtube.comyoutube.com
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromide Functionality
The bromide in this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov The reactivity of this benzylic-type halide is suitable for such transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com While typically used for aryl or vinyl halides, benzyl (B1604629) halides can also be effective coupling partners. nih.gov In the context of this compound, the compound could react with various aryl- or vinyl-boronic acids to form 2-(arylmethyl)- or 2-(allyl)-1-ethyl-1H-imidazole derivatives.
The catalytic cycle generally involves three main steps: oxidative addition of the bromomethyl compound to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. nih.gov This method provides a versatile route to functionalized imidazoles that would be difficult to access through other means. researchgate.net
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3 nih.gov | Catalyzes the C-C bond formation |
| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters | Source of the new carbon fragment |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst |
The Sonogashira coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. libretexts.orgbeilstein-journals.org The reaction is typically co-catalyzed by a copper(I) salt. nrochemistry.com While less common than with aryl halides, the use of benzylic halides like this compound is plausible for achieving alkyne functionalization.
This reaction would lead to the synthesis of 2-(propargyl)-1-ethyl-1H-imidazole derivatives, introducing a valuable alkyne moiety that can be further modified. nih.govnih.gov The standard mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the bromomethyl compound. nrochemistry.com Copper-free versions of the Sonogashira coupling have also been developed, often requiring specific ligands to facilitate the reaction. beilstein-journals.orgnih.gov This functionalization opens pathways to a range of complex heterocyclic structures. rsc.org
Buchwald-Hartwig Amination and Other C-N Bond Formations
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds and pharmaceuticals. The bromomethyl group of this compound serves as a potent electrophile for such transformations. While direct displacement of the bromide by an amine is a straightforward approach, modern cross-coupling methodologies like the Buchwald-Hartwig amination offer a more versatile and sophisticated strategy, especially for forming C-N bonds with aryl amines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.org The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org
While the classical Buchwald-Hartwig reaction is defined by the coupling of amines with aryl halides, its principles can be extended to alkyl halides, particularly activated ones like the "benzylic-like" this compound. The reactivity of the C-Br bond is enhanced by the adjacent imidazole ring. Palladium-catalyzed amination has been identified as a method of choice for C-N coupling involving 2-haloimidazoles. researchgate.net These reactions can be applied to a broad range of primary and secondary amines.
Beyond palladium catalysis, other transition metals can facilitate C-N bond formation. For instance, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an important alternative. Modern protocols using copper(I) iodide (CuI) with promoting ligands, such as amino acids (e.g., L-proline or N,N-dimethylglycine), can effectively couple N-containing heterocycles with aryl halides under milder conditions than traditional Ullmann reactions. nih.gov These methods can be adapted for the coupling of amines with the bromomethylimidazole substrate, providing an alternative pathway to the desired C-N linked products.
Table 1: Examples of C-N Bond Formation Reactions with Imidazole Derivatives
| Imidazole Substrate | Coupling Partner | Catalyst/Promoter | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-1-methylimidazole | p-Anisidine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 100 °C | 2-(Arylamino)imidazole | researchgate.net |
| Aryl Iodide | Imidazole | CuI / L-Proline | K2CO3 | DMSO | 90 °C | N-Arylimidazole | nih.gov |
| This compound | Morpholine | None (SN2) | K2CO3 | Acetonitrile | Reflux | 2-(Morpholinomethyl)imidazole | Hypothetical/General Method |
| Aryl Bromide | N-Methylpiperazine | Pd(OAc)2 / (R)-BINAP | NaOtBu | Toluene | 100 °C | N-Arylpiperazine | scispace.com |
Heck-Type Reactions with the Bromomethylimidazole
The Heck reaction, a palladium-catalyzed method for carbon-carbon bond formation, traditionally involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction has become a powerful tool for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.org The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product and regenerate a palladium-hydride species. libretexts.org
Applying the Heck reaction to alkyl halides, such as this compound, is more challenging. The primary reason is that the intermediate alkyl-palladium complexes are prone to rapid β-hydride elimination if a hydrogen atom is present on the carbon adjacent to the one bearing the palladium. However, the bromomethyl group lacks β-hydrogens, which circumvents this common decomposition pathway. This makes substrates like this compound potential candidates for Heck-type reactions. Such reactions, often termed "reductive Heck reactions" or Heck-type reactions of alkyl halides, allow for the formation of a C-C bond between the methyl carbon and an alkene.
Research has demonstrated that palladium-catalyzed Heck-type reactions can be successfully performed with specific types of alkyl halides, particularly those lacking β-hydrogens. beilstein-journals.org The reaction conditions often require careful selection of ligands and additives to favor the desired coupling pathway over other potential side reactions. For this compound, a successful Heck-type coupling with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new C-C bond at the methylene (B1212753) position, extending the carbon chain and introducing valuable functional groups.
Table 2: Representative Heck-Type Reaction Conditions
| Halide Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl2 | None | KOAc | Methanol | Stilbene | wikipedia.org |
| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)2 | Phosphine-Imidazolium Salt | N,N-Dicyclohexylmethylamine | DMF | n-Butyl Cinnamate | organic-chemistry.org |
| Benzyl Bromide (Analogue) | Styrene | Pd(OAc)2 | PPh3 | Et3N | Acetonitrile | 1,3-Diphenylpropene | General Method |
Radical Reactions and Related Transformations of the C-Br Bond
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations. The position of the bromomethyl group adjacent to the imidazole ring enhances the stability of the resulting radical, similar to a benzylic radical. This stability facilitates its formation under radical conditions, typically initiated by heat or light in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Once formed, the 1-ethyl-1H-imidazol-2-ylmethyl radical can participate in a variety of reactions. A common transformation is radical substitution, where the bromine atom is replaced by another atom or group. For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), the radical can be quenched to form 2-methyl-1-ethyl-1H-imidazole. Alternatively, it can engage in atom transfer radical polymerization (ATRP) or participate in radical addition reactions to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. youtube.com
The reaction mechanism for these processes follows a classic chain reaction pattern involving three key stages: initiation, propagation, and termination. youtube.com
Initiation: The process begins with the homolytic cleavage of a radical initiator to form initial radicals. These radicals then abstract the bromine atom from this compound to generate the key imidazol-2-ylmethyl radical.
Propagation: The generated radical reacts with another molecule (e.g., an alkene), creating a new radical species. This new radical can then continue the chain by reacting with another starting molecule.
Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.
Table 3: Potential Radical Reactions and Conditions
| Reaction Type | Reagents | Initiator | Conditions | Expected Product |
|---|---|---|---|---|
| Radical Reduction (Debromination) | Bu3SnH, TTMSS | AIBN | Heat (e.g., 80 °C in Toluene) | 1-Ethyl-2-methyl-1H-imidazole |
| Radical Addition to Alkene | Styrene | AIBN or Light (hν) | Heat or UV irradiation | 1-Ethyl-2-(3-phenylpropyl)-1H-imidazole |
| Atom Transfer Radical Addition | Methyl Acrylate | Cu(I)Br / Ligand | Heat | Methyl 4-bromo-2-((1-ethyl-1H-imidazol-2-yl)methyl)butanoate |
Cyclization and Rearrangement Pathways Initiated by the Bromomethyl Moiety
The inherent reactivity of the bromomethyl group makes this compound an excellent substrate for intramolecular cyclization reactions. The bromomethyl moiety acts as an electrophilic handle that can be attacked by a nucleophile positioned elsewhere in the molecule or in a tethered side chain. Such reactions are a powerful strategy for constructing fused heterocyclic ring systems, which are common motifs in biologically active molecules.
A plausible cyclization pathway involves the introduction of a nucleophilic group onto the N1-ethyl substituent. For example, if the ethyl group were replaced by a 2-hydroxyethyl group, the hydroxyl oxygen could act as an intramolecular nucleophile, attacking the bromomethyl carbon in an S_N2 fashion. This would result in the formation of a fused six-membered ring, leading to an oxazino[3,2-a]imidazolium salt. The feasibility and rate of such cyclizations are governed by factors such as ring size (Baldwin's rules), steric hindrance, and the nucleophilicity of the attacking group. The synthesis of various imidazole derivatives through cyclization reactions is a well-established field. nih.gov
Rearrangement reactions involving this compound are less common but mechanistically conceivable, particularly from reactive intermediates. wikipedia.org For instance, under conditions that favor the formation of a carbocation at the methylene position (e.g., in the presence of a Lewis acid), a wikipedia.orgresearchgate.net-hydride or alkyl shift could occur if a suitable migrating group is present. However, the most prominent reactivity of the bromomethyl group is its participation in substitution and elimination reactions rather than complex skeletal rearrangements like the Beckmann or Hofmann rearrangements, which require specific functional group precursors not present here. byjus.commasterorganicchemistry.com
Table 4: Plausible Intramolecular Cyclization Pathways
| Precursor Moiety | Nucleophile | Reaction Type | Resulting Ring System |
|---|---|---|---|
| 1-(2-Hydroxyethyl)-2-(bromomethyl)-1H-imidazole | -OH group | Intramolecular SN2 | Fused Oxazino-imidazolium |
| 1-(2-Aminoethyl)-2-(bromomethyl)-1H-imidazole | -NH2 group | Intramolecular SN2 | Fused Piperazino-imidazolium |
| 1-Ethyl-2-(bromomethyl)-1H-imidazole-5-carboxylic acid | Carboxylate (-COO-) | Intramolecular SN2 | Fused Lactone (Oxazinone) |
Advanced Mechanistic Elucidation through Spectroscopic and Analytical Techniques (excluding basic identification)
Understanding the precise mechanisms of the reactions involving this compound requires the use of advanced spectroscopic and analytical techniques that go beyond simple product identification. These methods allow for the detection of transient intermediates, the determination of reaction kinetics, and the characterization of catalyst states, providing deep insight into the reaction pathways.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination and Heck-type couplings, the elucidation of the catalytic cycle is paramount. Mechanistic studies have revealed that the active catalyst may not be a single species but rather a dynamic "cocktail" of different types of catalytic centers, including molecular complexes, clusters, and nanoparticles. researchgate.net Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the reaction in real-time, allowing for the observation of catalyst resting states and key intermediates. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI-MS), is invaluable for detecting and characterizing short-lived organometallic complexes within the catalytic cycle.
Kinetic studies, performed by monitoring the concentration of reactants and products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential for determining reaction orders and activation energies. This data helps to validate proposed mechanistic steps, such as whether oxidative addition or reductive elimination is the rate-determining step.
For radical reactions, Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for detecting and characterizing the paramagnetic radical intermediates. By observing the EPR spectrum, one can confirm the presence of the imidazol-2-ylmethyl radical and study its structure and environment.
Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), has become a powerful predictive tool. DFT calculations can map out the entire reaction energy profile, calculate the structures and energies of transition states and intermediates, and help rationalize observed selectivity and reactivity. This theoretical approach provides a molecular-level understanding that complements experimental observations.
Application of 2 Bromomethyl 1 Ethyl 1h Imidazole As a Synthetic Building Block
Synthesis of Novel Heterocyclic Architectures
The electrophilic nature of the carbon atom in the bromomethyl group makes 2-(bromomethyl)-1-ethyl-1H-imidazole an excellent precursor for the synthesis of various heterocyclic structures through reactions with a wide range of nucleophiles.
Fused imidazole (B134444) systems are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The synthesis of these systems often involves the formation of new rings fused to the imidazole core. This compound can be effectively utilized in cyclization reactions to generate such fused structures. For instance, reaction with bidentate nucleophiles can lead to the formation of five- or six-membered rings fused to the imidazole. A general strategy involves the reaction with a dinucleophile, where one nucleophilic center displaces the bromide, followed by an intramolecular cyclization step.
A notable application of similar 2-(halomethyl)imidazole derivatives is in the synthesis of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. organic-chemistry.orgacs.orgrsc.org While specific examples with this compound are not extensively documented, the synthetic methodology is broadly applicable. The reaction typically proceeds via the initial N-alkylation of a 2-aminopyridine (B139424) derivative with the 2-(bromomethyl)imidazole, followed by intramolecular cyclization and aromatization to yield the fused bicyclic system.
| Starting Material 1 | Starting Material 2 | Fused Imidazole Product | Reaction Conditions |
| This compound | 2-Aminopyridine | 2-(1-Ethyl-1H-imidazol-2-yl)methylamino]pyridine | Base, Solvent (e.g., DMF) |
| This compound | Substituted 2-aminopyridines | Substituted imidazo[1,2-a]pyridines | Heat, Catalyst (e.g., CuI) |
| This compound | 2-Amino-4-methylpyridine | 7-Methyl-2-(1-ethyl-1H-imidazol-2-yl)imidazo[1,2-a]pyridine | Base, Heat |
This table presents plausible synthetic routes to fused imidazole systems based on established methodologies for analogous 2-(halomethyl)imidazoles.
Beyond simple fused systems, this compound can serve as a precursor for more complex polycyclic imidazole derivatives. These intricate structures are often of interest in the development of novel therapeutic agents and functional materials. The construction of such systems can be achieved through multi-step synthetic sequences that utilize the reactivity of the bromomethyl group to introduce further functionalities, which can then undergo subsequent cyclization reactions. For example, the initial substitution of the bromide with a suitable nucleophile can introduce a new reactive handle for further ring-forming reactions, such as intramolecular Heck reactions, ring-closing metathesis, or radical cyclizations. beilstein-journals.orgnih.gov
The synthesis of these polycyclic architectures often requires careful planning and execution of multiple synthetic steps, with the initial functionalization of this compound being a critical entry point.
| Intermediate from this compound | Reaction Partner | Polycyclic Product | Reaction Type |
| 1-Ethyl-2-(iodomethyl)-1H-imidazole (from bromide) | o-Alkynyl-substituted aniline | Indolo[1,2-a]imidazole derivative | Palladium-catalyzed cyclization |
| 1-Ethyl-2-(allylaminomethyl)-1H-imidazole | --- | Fused dihydropyrazine (B8608421) derivative | Intramolecular hydroamination |
| 1-Ethyl-2-(prop-2-yn-1-yloxymethyl)-1H-imidazole | --- | Fused oxazine (B8389632) derivative | Gold-catalyzed cyclization |
This table illustrates potential pathways to polycyclic imidazole derivatives, extrapolating from known synthetic methods in heterocyclic chemistry.
Development of Ligands for Coordination Chemistry and Catalysis
The imidazole moiety is a well-established ligand in coordination chemistry due to the coordinating ability of its nitrogen atoms. By functionalizing the imidazole ring, it is possible to create a vast library of ligands with tailored electronic and steric properties for use in catalysis and the formation of supramolecular assemblies.
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and steric tunability. beilstein-journals.org Imidazolium (B1220033) salts are the most common precursors to NHCs, and this compound is a valuable starting material for their synthesis. nih.gov The synthesis of an imidazolium salt from this precursor typically involves a quaternization reaction. In this reaction, the nitrogen atom at the 3-position of another imidazole or a different amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a new C-N bond and the generation of a cationic imidazolium salt. The choice of the nucleophilic amine allows for the introduction of a wide variety of substituents at the second nitrogen atom of the resulting imidazolium ring, thereby enabling fine-tuning of the steric and electronic properties of the corresponding NHC ligand.
| Reactant 1 | Reactant 2 | NHC Precursor (Imidazolium Salt) |
| This compound | 1-Mesitylimidazole | 1-Ethyl-3-(1-mesityl-1H-imidazol-2-ylmethyl)-1H-imidazolium bromide |
| This compound | Pyridine | 1-((1-Ethyl-1H-imidazol-2-yl)methyl)pyridinium bromide |
| This compound | Triphenylphosphine | (1-Ethyl-1H-imidazol-2-ylmethyl)triphenylphosphonium bromide |
This table provides representative examples of the synthesis of NHC precursors from this compound.
The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the construction of supramolecular assemblies. researchgate.net By incorporating the 1-ethyl-1H-imidazole moiety into larger molecular frameworks, it is possible to design building blocks for the self-assembly of complex supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. The functionalization of this compound with other coordinating groups can lead to multidentate ligands capable of forming stable and predictable coordination networks with metal ions. mdpi.commdpi.com
| Ligand derived from this compound | Metal Ion | Supramolecular Assembly |
| Bis[1-(1-ethyl-1H-imidazol-2-ylmethyl)-1H-pyrazolyl]methane | Cu(II) | 2D Coordination Polymer |
| 1,4-Bis((1-ethyl-1H-imidazol-2-yl)methoxy)benzene | Zn(II) | Metal-Organic Framework (MOF) |
| Tris[4-((1-ethyl-1H-imidazol-2-yl)methoxy)phenyl]amine | Fe(III) | Molecular Cage |
This table outlines potential supramolecular assemblies that could be constructed using ligands derived from this compound.
Integration into Materials Science Research
The incorporation of imidazole-containing units into polymeric and other material backbones can impart desirable properties such as thermal stability, conductivity, and catalytic activity. nih.govmdpi.comresearchgate.netlifechemicals.com The reactive bromomethyl group of this compound provides a convenient handle for its covalent attachment to or incorporation into various material platforms. For example, it can be used as a monomer in polymerization reactions or as a grafting agent to modify the surface of existing materials. The resulting imidazole-functionalized materials have potential applications in areas such as proton-conducting membranes for fuel cells, catalysts, and sensors.
| Material Type | Method of Integration | Potential Application |
| Polymer | Co-polymerization of a vinyl-functionalized derivative | Proton exchange membranes |
| Silica Gel | Surface grafting via reaction with silanols | Heterogeneous catalyst support |
| Carbon Nanotubes | Covalent functionalization | Electrochemical sensors |
This table suggests potential applications of this compound in materials science.
Precursors for Functional Polymers and Dendrimers
Functional polymers and dendrimers are advanced materials with tailored properties for a wide range of applications, including in the biomedical field. mtu.edunih.gov The incorporation of imidazole groups into these macromolecules can impart unique characteristics such as pH-responsiveness, catalytic activity, and metal-ion coordination capabilities.
While direct polymerization of this compound is not commonly reported, it can be utilized as a key monomer or functionalizing agent in the synthesis of more complex polymeric structures. For instance, it can be reacted with multifunctional initiators or monomers to introduce the 1-ethyl-1H-imidazole side group into polymer chains. A potential synthetic route could involve the reaction of this compound with a polymer containing nucleophilic side chains, such as a poly(methacrylic acid), to yield a functionalized polymer.
In the realm of dendrimers, which are highly branched, monodisperse macromolecules, this compound can serve as a building block in both divergent and convergent synthetic strategies. nih.govresearchgate.net In a convergent approach, this imidazole derivative could be used to construct the dendrons, which are then attached to a central core. innspub.net The imidazole units at the periphery of the dendrimer could then be further functionalized or utilized for applications such as drug delivery or catalysis. mdpi.comnih.gov For example, the terminal imidazole groups could be quaternized to create a cationic surface on the dendrimer, facilitating interaction with negatively charged biological molecules like DNA. nih.gov
Table 1: Potential Synthetic Approaches for Functional Polymers and Dendrimers
| Macromolecule Type | Synthetic Strategy | Role of this compound | Potential Application |
| Functional Polymer | Post-polymerization modification | Functionalizing agent to introduce imidazole groups | pH-responsive materials, catalysts |
| Dendrimer | Convergent synthesis | Building block for dendron construction | Drug delivery, gene transfection |
Application in Ionic Liquids and Related Solvents
Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents due to their low vapor pressure, high thermal stability, and tunable properties. frontiersin.org Imidazolium-based ionic liquids are among the most common and well-studied. nih.gov
The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an N-substituted imidazole with an alkyl halide. rsc.orgrroij.com In this context, this compound can react with another imidazole molecule, such as 1-methylimidazole (B24206), to form a dicationic imidazolium salt. This reaction would proceed via nucleophilic substitution, where the nitrogen of 1-methylimidazole attacks the bromomethyl group of this compound. The resulting ionic liquid would possess two linked imidazolium cations, which could lead to unique physicochemical properties compared to traditional monocationic ionic liquids.
The general synthetic scheme for imidazolium-based ionic liquids is presented below:
N-substituted imidazole + Alkyl halide → Imidazolium halide
For the specific case of this compound reacting with 1-methylimidazole, the expected product would be 1-ethyl-2-((1-methyl-1H-imidazol-3-ium-3-yl)methyl)-1H-imidazol-3-ium bromide. The properties of this ionic liquid, such as its melting point, viscosity, and conductivity, would be determined by the nature of both the cation and the anion.
Table 2: Synthesis of a Dicationic Imidazolium-Based Ionic Liquid
| Reactant 1 | Reactant 2 | Product | Ionic Liquid Type |
| This compound | 1-methylimidazole | 1-ethyl-2-((1-methyl-1H-imidazol-3-ium-3-yl)methyl)-1H-imidazol-3-ium bromide | Dicationic |
Role in the Creation of Chemosensors and Probes for Non-Biological Analytes
Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. mdpi.com Imidazole derivatives are frequently employed in the design of chemosensors due to the ability of the imidazole nitrogen atoms to coordinate with metal ions. mdpi.comunigoa.ac.in This coordination can lead to changes in the electronic properties of the sensor molecule, which in turn affects its photophysical properties. scispace.com
The 1-ethyl-1H-imidazole moiety from this compound can be incorporated into a larger molecular framework containing a fluorophore. The bromomethyl group allows for the covalent attachment of the imidazole unit to a variety of signaling molecules. For instance, it could be reacted with a hydroxyl- or amino-functionalized fluorophore to create a sensor molecule where the imidazole acts as the recognition site and the fluorophore provides the signal.
Imidazole-based chemosensors have been developed for the detection of various environmentally and biologically relevant metal ions, including mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.govnih.goveeer.org The binding of the metal ion to the imidazole nitrogen atoms can either enhance or quench the fluorescence of the attached fluorophore, providing a "turn-on" or "turn-off" sensing mechanism. nih.govrsc.org The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the sensor molecule, including the substituents on the imidazole ring and the nature of the fluorophore. scispace.com
Table 3: Imidazole-Based Chemosensors for Metal Ion Detection
| Target Analyte | Sensing Mechanism | Role of Imidazole |
| Mercury (Hg²⁺) | Fluorescence quenching or enhancement | Metal ion coordination |
| Cadmium (Cd²⁺) | Colorimetric and fluorimetric changes | Selective binding |
| Lead (Pb²⁺) | "Off-on" fluorescence | Spirocyclic ring-opening |
In addition to metal ions, imidazole-based sensors have also been developed for the detection of anions such as cyanide (CN⁻). rsc.org The interaction with the analyte perturbs the electronic structure of the sensor, leading to a detectable optical response.
Advanced Derivatization and Functionalization Strategies of the 1 Ethyl 1h Imidazole Scaffold Via the Bromomethyl Moiety
Regioselective Modifications at the Imidazole (B134444) Ring (excluding C-2 bromomethyl)
While the 2-(bromomethyl) group is the primary site for functionalization, regioselective modifications at other positions of the imidazole ring (C-4 and C-5) can be crucial for modulating the electronic properties and biological activity of the resulting molecules. Directed ortho-metalation is a powerful strategy to achieve such regioselectivity. For instance, lithiation of 1-substituted imidazoles can be directed to the C-5 position. Subsequent quenching with various electrophiles can introduce a wide range of substituents.
For the 1-ethyl-1H-imidazole scaffold, deprotonation at the C-5 position using a strong base like n-butyllithium, followed by reaction with an electrophile, can yield 5-substituted-1-ethyl-1H-imidazole derivatives. The choice of solvent and temperature can significantly influence the regioselectivity of this process. While the C-2 position is typically the most acidic, the presence of the ethyl group at N-1 can sterically hinder deprotonation at this site to some extent, allowing for competitive deprotonation at C-5.
Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be employed for the functionalization of pre-functionalized imidazole rings (e.g., halo-substituted imidazoles) at the C-4 or C-5 positions. These methods offer a versatile approach to introduce aryl, heteroaryl, or vinyl groups, thereby expanding the chemical space of accessible derivatives.
Table 1: Hypothetical Regioselective Modifications of 1-ethyl-1H-imidazole
| Entry | Position | Reaction Type | Reagents | Product |
|---|---|---|---|---|
| 1 | C-5 | Lithiation/Alkylation | 1. n-BuLi, THF, -78 °C; 2. CH3I | 1-Ethyl-5-methyl-1H-imidazole |
| 2 | C-4(5) | Halogenation | NBS, CCl4 | 4(5)-Bromo-1-ethyl-1H-imidazole |
| 3 | C-4(5) | Suzuki Coupling | Aryl-B(OH)2, Pd(PPh3)4, Na2CO3 | 4(5)-Aryl-1-ethyl-1H-imidazole |
Introduction of Complex Side Chains through C-C, C-N, C-O, and C-S Bond Formations
The high reactivity of the bromine atom in 2-(bromomethyl)-1-ethyl-1H-imidazole makes it an excellent electrophile for nucleophilic substitution reactions, enabling the formation of various new bonds and the introduction of complex side chains.
C-C Bond Formation:
The reaction of this compound with carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums) or stabilized carbanions (e.g., enolates), can lead to the formation of new carbon-carbon bonds. This allows for the extension of the side chain and the introduction of various functional groups. For example, reaction with the sodium salt of diethyl malonate followed by hydrolysis and decarboxylation would yield 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid.
C-N Bond Formation:
A wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and N-heterocycles, can readily displace the bromide to form the corresponding amino derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. This strategy is widely used in the synthesis of compounds with potential biological activities.
C-O Bond Formation:
Ethers can be synthesized through the Williamson ether synthesis, where this compound is treated with an alkoxide or a phenoxide. This reaction provides a straightforward method for introducing alkoxy or aryloxy moieties. The reaction is generally efficient and proceeds under mild conditions.
C-S Bond Formation:
Thioethers can be prepared by the reaction of this compound with thiols or thiophenols in the presence of a base. These sulfur-containing derivatives are of interest in various fields, including medicinal chemistry, due to the unique properties of the sulfur atom.
Table 2: Nucleophilic Substitution Reactions of this compound
| Bond Formed | Nucleophile | Product |
|---|---|---|
| C-C | Diethyl malonate anion | Diethyl 2-((1-ethyl-1H-imidazol-2-yl)methyl)malonate |
| C-N | Piperidine | 2-(Piperidin-1-ylmethyl)-1-ethyl-1H-imidazole |
| C-O | Sodium ethoxide | 2-(Ethoxymethyl)-1-ethyl-1H-imidazole |
| C-S | Thiophenol | 2-((Phenylthio)methyl)-1-ethyl-1H-imidazole |
Exploration of Chiral Derivatives and Enantioselective Synthesis
The introduction of a stereocenter is a critical step in the development of many pharmaceutical agents. For the 1-ethyl-1H-imidazole scaffold, chirality can be introduced either by using chiral building blocks or through enantioselective synthesis.
If a chiral nucleophile is used in the substitution reaction with this compound, a pair of diastereomers can be formed. These diastereomers can potentially be separated by chromatographic techniques.
Alternatively, the synthesis of enantiomerically pure derivatives can be achieved through asymmetric synthesis. For instance, the reduction of a ketone precursor to a chiral alcohol using a chiral reducing agent can establish a stereocenter. Another approach involves the use of chiral catalysts in reactions that create a new stereocenter. For example, a chiral phase-transfer catalyst could be employed in the alkylation of a prochiral nucleophile with this compound.
Furthermore, chiral resolution of a racemic mixture of a derivatized 1-ethyl-1H-imidazole can be accomplished using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Table 3: Strategies for the Synthesis of Chiral 1-ethyl-1H-imidazole Derivatives
| Strategy | Description | Example |
|---|---|---|
| Chiral Pool Synthesis | Use of a readily available enantiopure starting material. | Reaction with a chiral amine. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric alkylation of a prochiral enolate. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with tartaric acid. |
Computational and Theoretical Studies on 2 Bromomethyl 1 Ethyl 1h Imidazole
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties. For 2-(bromomethyl)-1-ethyl-1H-imidazole, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to determine its electronic structure.
These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a wealth of electronic information can be derived. The distribution of electron density can be visualized, highlighting regions of high and low electron concentration. This is crucial for identifying nucleophilic and electrophilic sites within the molecule. For instance, the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich, while the carbon atom attached to the bromine is likely to be electrophilic.
Molecular orbital (MO) theory provides a framework for understanding the arrangement and energies of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
In studies of various imidazole derivatives, the HOMO is often found to be localized on the imidazole ring, indicating its electron-donating capability. researchgate.net The LUMO, conversely, can be distributed over different parts of the molecule depending on the substituents. For this compound, it is plausible that the LUMO has significant contributions from the C-Br antibonding orbital, suggesting a propensity for nucleophilic substitution at the bromomethyl group.
Table 1: Representative Calculated Electronic Properties of Imidazole Derivatives
| Property | Description | Typical Values for Imidazole Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 8.5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 2.0 to 5.0 Debye |
Note: These are generalized values from computational studies on various substituted imidazoles and are intended to be illustrative. Specific values for this compound would require dedicated calculations.
Prediction of Reactivity and Reaction Pathways via DFT and Ab Initio Methods
DFT and ab initio methods are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.govresearchgate.net These methods can be used to calculate the energies of reactants, products, and transition states, thereby providing a detailed energy profile for a given reaction pathway. This information is invaluable for understanding reaction kinetics and thermodynamics.
For this compound, a key reaction is likely to be nucleophilic substitution at the bromomethyl group. Computational methods can be used to model the reaction with various nucleophiles. By calculating the activation energy for the reaction, one can predict the reaction rate. The reaction mechanism, whether it proceeds via an SN1 or SN2 pathway, can also be investigated by locating the relevant transition states and intermediates.
Furthermore, these calculations can predict other potential reaction pathways, such as reactions involving the imidazole ring itself. For example, the nitrogen atoms of the imidazole ring can act as nucleophiles or bases. Computational studies can help to determine the relative likelihood of these different reaction pathways by comparing their activation energies.
Global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and the Fukui function, can provide further insights into the molecule's reactivity. The Fukui function, in particular, can identify the most reactive sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function would likely confirm the high electrophilicity of the bromomethyl carbon and the nucleophilicity of the imidazole nitrogen atoms.
Table 2: Common DFT Functionals and Basis Sets for Reactivity Studies
| Method Type | Examples | Typical Application |
| DFT Functionals | B3LYP, M06-2X, ωB97X-D | Geometry optimization, energy calculations, transition state searches |
| Basis Sets | 6-31G(d), 6-311+G(d,p), def2-TZVP | Representing atomic orbitals in the calculations |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into their dynamics and intermolecular interactions. nih.govnih.gov In an MD simulation, the motion of each atom in a system is calculated based on a force field, which describes the potential energy of the system as a function of the atomic positions.
For this compound, MD simulations can be used to study its behavior in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute and how they interact with it. This can provide a detailed understanding of solvation effects, which can have a significant impact on reactivity.
MD simulations can also be used to study the interactions between multiple molecules of this compound. This can reveal information about its bulk properties, such as its tendency to aggregate or form specific intermolecular structures. The simulations can identify the dominant types of intermolecular interactions, such as hydrogen bonding (if protic solvents are present), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting physical properties like boiling point and solubility.
In the context of its potential biological applications, MD simulations could be employed to study the interaction of this compound with biomolecules such as proteins or DNA. These simulations can help to identify potential binding sites and modes of interaction, providing valuable information for drug design and development.
Structure-Reactivity Relationship Analysis using Computational Tools
Computational tools can be instrumental in establishing structure-reactivity relationships (SRRs). By systematically modifying the structure of a molecule and calculating its reactivity, one can develop a quantitative understanding of how different structural features influence its chemical behavior. openmedicinalchemistryjournal.comnih.gov This approach is closely related to the concept of Quantitative Structure-Activity Relationships (QSAR) used in medicinal chemistry. researchgate.net
For this compound, a computational SRR study could involve creating a series of related molecules with different substituents on the imidazole ring or by replacing the bromo- or ethyl- groups. For each of these analogs, quantum chemical calculations could be performed to determine key properties such as the HOMO-LUMO gap, atomic charges, and the activation energies for a model reaction.
By analyzing the correlation between these calculated properties and the predicted reactivity, a model can be developed that relates specific structural features to chemical behavior. For example, one might find that electron-withdrawing substituents on the imidazole ring increase the electrophilicity of the bromomethyl carbon, thereby accelerating nucleophilic substitution reactions.
These computational SRR studies can provide valuable predictive models that can guide the design of new molecules with desired reactivity. This can significantly reduce the amount of trial-and-error in experimental synthesis and optimization.
Emerging Research Applications and Future Directions for Bromomethyl Substituted Imidazoles
Frontiers in Sustainable Chemical Synthesis Using the Compound
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly guiding synthetic strategies in organic chemistry. uniroma1.itnih.gov For a reactive intermediate like 2-(bromomethyl)-1-ethyl-1H-imidazole, developing sustainable synthetic routes is crucial for its broader application. Current research frontiers focus on moving away from traditional methods that may involve harsh conditions or hazardous solvents.
Key areas of development in the sustainable synthesis of related imidazole (B134444) derivatives include:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure reduces solvent usage, energy consumption, and waste generation. asianpubs.org This approach is highly desirable for constructing the substituted imidazole core efficiently.
Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like water or bio-based solvents is a core tenet of green chemistry. orientjchem.orgresearchgate.net Research is exploring aqueous systems for imidazole synthesis, which can simplify purification and minimize environmental discharge. researchgate.net
Alternative Energy Sources: Methodologies employing microwave irradiation or sonication can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. uniroma1.itnih.gov
Catalytic Approaches: The use of recyclable catalysts, such as silica-supported acids, can enhance reaction efficiency and selectivity while allowing for easy separation and reuse, aligning with the principles of atom economy and waste reduction. rsc.org
These green approaches offer significant advantages over classical methods, as detailed in the comparative table below.
Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives
| Feature | Traditional Synthesis | Green Synthesis Approach |
|---|---|---|
| Solvent | Often uses hazardous organic solvents (e.g., DMF, chlorinated hydrocarbons) | Prioritizes water, ethanol, or solvent-free conditions asianpubs.orgresearchgate.net |
| Energy Input | Relies on prolonged heating under reflux | Utilizes microwave or ultrasonic irradiation for rapid, efficient heating uniroma1.it |
| Reaction Steps | Often involves multiple, sequential steps with isolation of intermediates | Favors one-pot, multicomponent reactions to improve efficiency asianpubs.org |
| Catalysis | May use stoichiometric reagents that generate significant waste | Employs recyclable, heterogeneous catalysts to minimize waste rsc.org |
| Waste Profile | Higher generation of solvent and reagent waste | Reduced waste through atom economy and recyclable components |
Advancements in Non-Biological Catalysis and Reagent Design
The unique electronic and structural features of the imidazole ring make it a valuable scaffold in the design of catalysts and specialized reagents. researchgate.net this compound serves as a prime precursor for such applications due to its distinct functional groups.
N-Heterocyclic Carbene (NHC) Precursors: The compound is an ideal starting material for the synthesis of N-heterocyclic carbene precursors. The bromomethyl group can be readily displaced to introduce various functionalities, while the N-ethyl group helps to modulate the steric and electronic properties of the resulting NHC. These NHCs are powerful ligands for transition metals, forming catalysts used in a wide range of organic transformations, including cross-coupling reactions and metathesis.
Ionic Liquid Synthesis: The quaternization of the N-3 nitrogen atom by reacting the bromomethyl group with another imidazole molecule or other nucleophiles can lead to the formation of novel imidazolium (B1220033) salts. These salts are a class of ionic liquids, which are valued as green solvents and catalysts in their own right. uni-mainz.de The ethyl group on the imidazole ring enhances the solubility of these salts in various media.
Phase-Transfer Catalysts: The amphiphilic character that can be imparted by modifying the bromomethyl group allows for the design of phase-transfer catalysts (PTCs). These catalysts facilitate reactions between reagents located in different immiscible phases (e.g., aqueous and organic), a technique that aligns with green chemistry principles by enabling reactions in water. uniroma1.it
Table 2: Role of Structural Features of this compound in Reagent Design
| Structural Feature | Role in Catalysis and Reagent Design | Potential Application |
|---|---|---|
| 2-(Bromomethyl) Group | A highly reactive electrophilic site for facile functionalization and derivatization. | Synthesis of NHC ligands, formation of imidazolium salts. |
| 1-Ethyl Group | Modulates steric hindrance around the imidazole core and influences solubility in organic media. | Fine-tuning catalyst activity and improving handling properties. |
| Imidazole Ring | Provides the core structure for NHCs, acts as a stable scaffold, and can be a ligand for metal ions. | Foundation for organocatalysts and ligands in transition metal catalysis. |
Integration into Advanced Flow Chemistry and Microreactor Systems
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, and control. uc.pt Microreactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, making them ideal for managing highly exothermic or rapid reactions. uni-mainz.de
The synthesis and subsequent reactions of this compound are well-suited for this technology. The quaternization of imidazoles to form ionic liquids, for example, is often a fast and highly exothermic reaction that can be difficult to control in large-scale batch reactors. uni-mainz.de
Benefits of using flow chemistry for this compound include:
Enhanced Safety: By using small reactor volumes, the risks associated with thermal runaways in exothermic reactions are minimized.
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
Rapid Optimization: The modular nature of flow setups enables rapid screening of reaction conditions, accelerating the development of optimized synthetic protocols.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of traditional scale-up. uni-mainz.de
Table 3: Comparison of Batch vs. Flow Synthesis for Imidazole Alkylation
| Parameter | Batch Processing | Flow Chemistry/Microreactor |
|---|---|---|
| Heat Transfer | Limited, risk of localized hotspots | Excellent, enables precise temperature control uni-mainz.de |
| Reaction Control | Moderate, challenges in maintaining homogeneity | High, precise control over stoichiometry and residence time uc.pt |
| Safety Profile | Higher risk for exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Complex, often requires re-optimization | Straightforward through continuous operation or numbering-up uni-mainz.de |
| Product Purity | May be lower due to side reactions from poor heat control | Generally higher due to uniform reaction conditions |
Exploration of Unconventional Reactivity and Novel Transformations
While the primary reactivity of the bromomethyl group involves nucleophilic substitution, researchers are exploring more unconventional transformations to unlock new synthetic pathways. The interplay between the reactive bromomethyl moiety and the electronically rich imidazole core can be harnessed for novel chemical reactions.
Potential areas for exploration include:
Radical Reactions: Initiation of radical-based transformations at the bromomethyl position could lead to novel carbon-carbon and carbon-heteroatom bond formations.
Multicomponent Reactions (MCRs): Designing MCRs where this compound acts as a key building block could enable the rapid assembly of complex molecular architectures in a single step. rsc.org
Generation of Reactive Intermediates: The compound could serve as a precursor to highly reactive intermediates, such as imidazole-2-ylidenes or azomethine ylides, for use in cycloaddition reactions or other complex transformations.
Metal-Catalyzed Cross-Coupling: While challenging, the direct use of the bromomethyl group in certain cross-coupling reactions could provide a direct route to complex derivatives that are otherwise difficult to access.
Table 4: Potential Unconventional Transformations
| Reaction Type | Reactive Site(s) | Potential Product Class |
|---|---|---|
| Radical-mediated coupling | C-Br bond of the bromomethyl group | Functionalized alkyl-imidazoles |
| [3+2] Cycloaddition | Generation of an azomethine ylide from the imidazole ring and bromomethyl group | Fused heterocyclic systems |
| Palladium-catalyzed cross-coupling | C-Br bond | 2-Arylmethyl- or 2-alkenylmethyl-imidazoles |
| Multicomponent reaction | Bromomethyl group and imidazole nitrogen | Highly substituted, complex imidazole derivatives |
Challenges and Opportunities in the Broader Context of Imidazole Chemical Research
The field of imidazole chemistry is vibrant, but it also faces several challenges that shape its future direction. numberanalytics.com These broader issues provide the context for the specific opportunities related to this compound.
Challenges:
Sustainability: A primary challenge across imidazole chemistry is the need to develop more environmentally friendly synthetic methods that reduce reliance on hazardous materials and improve energy efficiency. numberanalytics.comnumberanalytics.com
Complexity: Synthesizing complex, multi-substituted imidazole derivatives with high selectivity remains a significant hurdle. numberanalytics.com For a reactive compound like this compound, controlling its reactivity to avoid unwanted side products is a key consideration.
Stability: Highly functionalized imidazoles can be unstable, and handling reactive intermediates like bromomethyl derivatives requires careful optimization of reaction and storage conditions.
Opportunities:
New Synthetic Methods: The challenges in synthesis create opportunities for innovation. There is a continuous need for more efficient, selective, and sustainable routes to functionalized imidazoles. numberanalytics.com
Novel Applications: The versatility of the imidazole scaffold means new applications are constantly being discovered. researchgate.netnumberanalytics.com For this compound, its utility as a precursor for NHCs, ionic liquids, and functional materials presents a major opportunity.
Materials Science: Imidazole-based polymers and functionalized surfaces are emerging as advanced materials with unique properties like high thermal stability and ionic conductivity. numberanalytics.com The reactive handle on this compound makes it an excellent candidate for incorporation into such materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for preparing 2-(bromomethyl)-1-ethyl-1H-imidazole?
- Methodology : The synthesis typically involves bromination of a pre-functionalized imidazole precursor. For example, introducing the bromomethyl group can be achieved via radical bromination of a methyl-substituted imidazole using -bromosuccinimide (NBS) under controlled conditions. Solvent selection (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to avoid over-bromination. Catalysts like Pd/C may aid in coupling reactions for introducing ethyl groups .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures product isolation. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Characterization Workflow :
- : The ethyl group appears as a triplet (CH, δ ~1.4 ppm) and quartet (CH, δ ~4.2 ppm). The bromomethyl proton resonates as a singlet (CHBr, δ ~4.8 ppm).
- : The imidazole carbons (C2, C4, C5) appear between δ 120–140 ppm. The bromomethyl carbon (CHBr) is typically δ ~30 ppm.
- IR Spectroscopy : Stretching vibrations for C-Br (~560 cm) and imidazole C=N (~1610 cm) confirm functional groups.
- HRMS : Exact mass analysis (e.g., [M+H]) validates molecular formula .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Techniques :
- Flash Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) to separate polar by-products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Mechanistic Analysis : The bromomethyl group acts as an electrophilic site due to the electron-withdrawing effect of bromine. In SN2 reactions, nucleophiles (e.g., amines, thiols) attack the methyl carbon, displacing bromide. Computational studies (DFT/B3LYP/6-31G*) predict transition-state geometries and activation energies, guiding solvent (polar aprotic) and base (e.g., KCO) selection .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Strategy :
- Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., EGFR kinase). The bromomethyl group may enhance binding via hydrophobic interactions.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability). The ethyl group improves lipophilicity, potentially enhancing blood-brain barrier penetration .
Q. How should researchers resolve contradictions in reported reaction yields or by-product profiles?
- Analytical Approach :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere).
- Advanced Analytics : Use GC-MS or integration to quantify by-products. For example, over-bromination can be mitigated by reducing NBS equivalents .
Q. What non-pharmaceutical applications exist for this compound?
- Materials Science : The compound’s aromaticity and bromine substituent make it a candidate for OLED intermediates. Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids generate conjugated systems for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
